molecular formula C8H18N2 B7931754 (S)-N-Isopropyl-N-methylpyrrolidin-3-amine

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine

Cat. No.: B7931754
M. Wt: 142.24 g/mol
InChI Key: NSMOKJIWGMOVNM-QMMMGPOBSA-N
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Description

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its pyrrolidine ring, which is substituted with an isopropyl group and a methyl group on the nitrogen atom. The (S)-configuration indicates the specific spatial arrangement of these substituents, which can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials such as 1,4-dibromobutane and ammonia.

    Substitution Reactions: The nitrogen atom in the pyrrolidine ring is then alkylated using isopropyl bromide and methyl iodide under basic conditions to introduce the isopropyl and methyl groups, respectively.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalytic Methods: Employing chiral catalysts to achieve enantioselective synthesis directly, thereby reducing the need for chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Isopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be further functionalized with different alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Secondary amines.

    Substitution Products: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

(S)-N-Isopropyl-N-methylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors or enzymes, influencing their activity.

    Pathways Involved: It may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.

Comparison with Similar Compounds

    ®-N-Isopropyl-N-methylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activities.

    N-Isopropyl-N-methylpyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.

    N-Methylpyrrolidine: A simpler analog with only a methyl group on the nitrogen atom.

Uniqueness: (S)-N-Isopropyl-N-methylpyrrolidin-3-amine is unique due to its specific (S)-configuration, which can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10(3)8-4-5-9-6-8/h7-9H,4-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMOKJIWGMOVNM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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